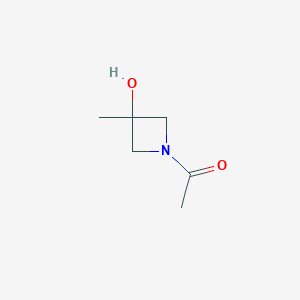
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxymethyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products Formed
Oxidation: The major product is 1-(3-carboxy-3-methylazetidin-1-yl)ethan-1-one.
Reduction: The major product is 1-(3-hydroxy-3-methylazetidin-1-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 1-(3-chloro-3-methylazetidin-1-yl)ethan-1-one for halogenation reactions.
Scientific Research Applications
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethan-1-one: Lacks the methyl group on the azetidine ring, which may affect its reactivity and biological activity.
1-(3-Methylazetidin-1-yl)ethan-1-one: Lacks the hydroxymethyl group, which may influence its solubility and ability to form hydrogen bonds.
1-(3-Hydroxy-3-methylpyrrolidin-1-yl)ethan-1-one: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which may affect its conformational flexibility and interactions with target proteins.
The unique combination of the hydroxymethyl group and the azetidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(3-hydroxy-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-6(2,9)4-7/h9H,3-4H2,1-2H3 |
InChI Key |
ASKACAPZOBZKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















